3-butyl-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

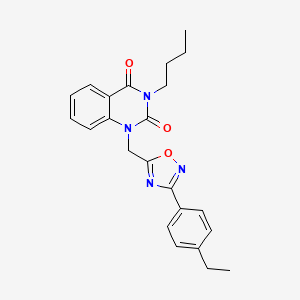

3-Butyl-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative characterized by a 3-butyl substituent and a 1,2,4-oxadiazole-containing side chain. The quinazoline-dione core is a bicyclic structure with two ketone groups, which is frequently modified to enhance pharmacological properties. The 1,2,4-oxadiazole moiety is a heterocyclic ring known for improving metabolic stability and binding affinity in drug discovery . The 4-ethylphenyl group attached to the oxadiazole likely enhances lipophilicity, influencing membrane permeability and target engagement.

Properties

IUPAC Name |

3-butyl-1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-3-5-14-26-22(28)18-8-6-7-9-19(18)27(23(26)29)15-20-24-21(25-30-20)17-12-10-16(4-2)11-13-17/h6-13H,3-5,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPACWQCDCPMMNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-butyl-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is . The structure features a quinazoline core substituted with a butyl group and an oxadiazole moiety. This unique combination of functional groups is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit a wide range of biological activities including:

- Antimicrobial Activity : Several studies have demonstrated that quinazoline derivatives can inhibit the growth of various bacterial strains. For instance, certain derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Quinazoline derivatives have been explored for their potential in cancer therapy due to their ability to inhibit specific kinases involved in tumor growth.

- Anti-inflammatory Effects : Some studies suggest that these compounds may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various quinazoline derivatives, including the target compound.

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) | Reference |

|---|---|---|---|---|

| 3-butyl... | Staphylococcus aureus | 10 | 80 | |

| 3-butyl... | Escherichia coli | 15 | 65 | |

| 3-butyl... | Candida albicans | 11 | 70 |

The compound exhibited moderate antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Quinazolines are known for their role as kinase inhibitors. The specific activity of the target compound in inhibiting cancer cell proliferation has been investigated:

Case Study: Quinazoline Derivatives in Cancer Therapy

A study reported that certain quinazoline derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism is believed to involve the inhibition of pathways critical for cancer cell survival and proliferation.

Table 2: Cytotoxicity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-butyl... | MCF-7 (Breast Cancer) | 12.5 | |

| 3-butyl... | HeLa (Cervical Cancer) | 15.0 |

These findings indicate promising anticancer potential for this class of compounds.

The biological activity of quinazoline derivatives is often attributed to their ability to inhibit key enzymes involved in cellular processes. For example, they may act as inhibitors of DNA topoisomerase IV and bacterial gyrase, which are essential for bacterial DNA replication.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including the compound . Research indicates that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated a series of quinazoline derivatives for their ability to inhibit bacterial growth. Among them, compounds featuring oxadiazole moieties demonstrated enhanced activity against strains such as Staphylococcus aureus and Escherichia coli. The most promising derivatives showed inhibition zones ranging from 10 to 12 mm and minimum inhibitory concentration (MIC) values between 70 and 80 mg/mL .

| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Target Strain |

|---|---|---|---|

| Compound 13 | 11 | 75 | E. coli |

| Compound 15 | 12 | 80 | S. aureus |

| Compound 14a | 13 | 70 | Candida albicans |

Anticancer Potential

Quinazoline derivatives have also been investigated for their anticancer properties. The structural features of the compound under discussion suggest it could interact with biological targets involved in cancer progression.

Case Study: Anticancer Activity

In vitro studies have shown that certain quinazoline derivatives can inhibit the proliferation of cancer cell lines by targeting specific kinases involved in cell cycle regulation. For instance, compounds with oxadiazole substitutions have been noted to induce apoptosis in breast cancer cells .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of these compounds.

Table: Structure-Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Presence of oxadiazole group | Enhances antimicrobial activity |

| Substituents on quinazoline ring | Modulates cytotoxicity in cancer cells |

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine-2,4-dione Derivatives

Compounds such as 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () share the oxadiazole substituent but replace the quinazoline core with a thienopyrimidine ring. These derivatives exhibit broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to metronidazole and streptomycin .

Pyrimidine-2,4-dione Derivatives

6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione () replaces the quinazoline core with a pyrimidine-dione system. The piperidinylmethyl substituent introduces basicity and bulk, which may enhance interactions with mycobacterial targets. This compound is patented for anti-tuberculosis applications, highlighting the role of substituent flexibility in targeting intracellular pathogens .

Substituent-Driven Comparisons

Oxadiazole-Containing Derivatives

The target compound’s 1,2,4-oxadiazole group is structurally analogous to the 1,3,4-oxadiazole moiety in thienopyrimidine derivatives ().

Glycosylated Quinazoline-diones

1-(β-D-Ribofuranosyl)quinazoline-2,4(1H,3H)-dione () incorporates a ribofuranosyl group instead of the oxadiazole side chain. This modification increases hydrophilicity, which may improve solubility but reduce blood-brain barrier penetration compared to the target compound’s lipophilic 4-ethylphenyl group .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the quinazoline-dione core followed by functionalization with the 1,2,4-oxadiazole moiety. Key steps include:

- Microwave-assisted synthesis for cyclization reactions to improve yield and reduce reaction time .

- Use of coupling agents (e.g., DCC or EDC) for amide bond formation between intermediates.

- Optimization of solvent polarity (e.g., DMF or acetonitrile) and temperature to enhance solubility of intermediates .

Critical Parameters:

| Parameter | Optimization Strategy |

|---|---|

| Temperature | 80–120°C for cyclization |

| Solvent | Polar aprotic solvents (DMF) for oxadiazole formation |

| Catalysts | Lewis acids (ZnCl₂) for regioselective substitutions |

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311G(d,p)) can:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

- Calculate HOMO-LUMO gaps to predict charge-transfer interactions and stability .

- Simulate intramolecular hydrogen bonding (e.g., C–H⋯N) to explain conformational stability .

- Compare experimental X-ray crystallography data (bond lengths/angles) with theoretical models to validate accuracy .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for the quinazoline-dione (e.g., carbonyl groups at δ ~160–170 ppm) and oxadiazole protons (δ ~8.0–8.5 ppm) .

- X-ray crystallography : Resolve spatial arrangement of the 4-ethylphenyl and butyl substituents .

- IR spectroscopy : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Advanced: How can contradictory biological activity data across studies be resolved?

Methodological Answer:

- Control for experimental variables : Standardize cell lines (e.g., HepG2 vs. MCF-7), solvent (DMSO concentration), and assay protocols (MTT vs. resazurin) .

- Computational docking : Identify binding poses with enzymatic targets (e.g., kinases) using AutoDock Vina to rationalize activity differences .

- Solvatochromic analysis : Correlate solvent polarity with compound aggregation, which may alter bioavailability .

Basic: Which structural features dominate its physicochemical properties?

Methodological Answer:

- Quinazoline-dione core : Contributes to planar rigidity and hydrogen-bonding capacity .

- 1,2,4-Oxadiazole ring : Enhances metabolic stability and π-π stacking with aromatic residues .

- 4-Ethylphenyl and butyl groups : Influence lipophilicity (logP) and membrane permeability .

Key Physicochemical Metrics:

| Property | Technique | Relevance |

|---|---|---|

| LogP | HPLC | Predicts blood-brain barrier penetration |

| pKa | Potentiometry | Affects ionization in physiological pH |

Advanced: What strategies elucidate binding mechanisms with enzymatic targets?

Methodological Answer:

- Molecular dynamics (MD) simulations : Track ligand-protein interactions (e.g., RMSD/RMSF analysis) over 100-ns trajectories to identify stable binding conformations .

- Mutagenesis studies : Replace key residues (e.g., Asp/Glu in active sites) to validate hydrogen-bonding networks .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) and stoichiometry .

Basic: How can solubility challenges be addressed during in vitro assays?

Methodological Answer:

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% final concentration) to prevent precipitation .

- pH adjustment : Protonate/deprotonate functional groups (e.g., quinazoline nitrogen) in buffered solutions .

Advanced: How does substituent variation impact bioactivity?

Methodological Answer:

- SAR studies : Synthesize analogs with halogens (Cl, Br) or electron-withdrawing groups (NO₂) on the phenyl ring to modulate enzyme inhibition .

- Free-Wilson analysis : Quantify contributions of substituents (e.g., butyl chain length) to IC₅₀ values .

Basic: What purification methods are optimal for this compound?

Methodological Answer:

- Flash chromatography : Use silica gel with gradient elution (hexane/EtOAc 7:3 → 1:1) .

- Recrystallization : Ethanol/water (3:1) to remove hydrophobic impurities .

Advanced: Can cryo-EM or NMR spectroscopy resolve its interaction with membrane receptors?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.